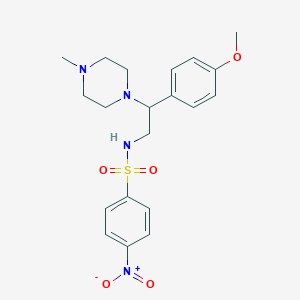![molecular formula C9H10N4O5 B3300598 N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide CAS No. 903041-05-4](/img/new.no-structure.jpg)
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is a chemical compound with the molecular formula C9H10N4O5 and a molecular weight of 254.2 g/mol . It is known for its unique structure, which includes a nitrophenyl group, a carbamoyl group, and a methoxyformamide group. This compound is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide typically involves the reaction of 3-nitroaniline with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrazine hydrate to yield the final product . The reaction conditions usually involve maintaining the temperature at around 0-5°C during the addition of methyl chloroformate and then allowing the reaction to proceed at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted methoxyformamide derivatives.
Aplicaciones Científicas De Investigación
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential therapeutic agent due to its ability to interact with biological targets.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The carbamoyl group can also interact with amino acid residues in proteins, affecting their function .
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(4-nitrophenyl)carbamoyl]amino}methoxyformamide
- N-{[(2-nitrophenyl)carbamoyl]amino}methoxyformamide
- N-{[(3-nitrophenyl)carbamoyl]amino}ethoxyformamide
Uniqueness
N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide is unique due to its specific substitution pattern on the phenyl ring, which affects its chemical reactivity and biological activity. The position of the nitro group (meta position) influences the electronic properties of the compound, making it distinct from its ortho and para analogs .
Propiedades
Número CAS |
903041-05-4 |
|---|---|
Fórmula molecular |
C9H10N4O5 |
Peso molecular |
254.2 g/mol |
Nombre IUPAC |
methyl N-[(3-nitrophenyl)carbamoylamino]carbamate |
InChI |
InChI=1S/C9H10N4O5/c1-18-9(15)12-11-8(14)10-6-3-2-4-7(5-6)13(16)17/h2-5H,1H3,(H,12,15)(H2,10,11,14) |
Clave InChI |
OKRCEHABNAZIOX-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
SMILES canónico |
COC(=O)NNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}-N,N-DIETHYLACETAMIDE](/img/structure/B3300515.png)
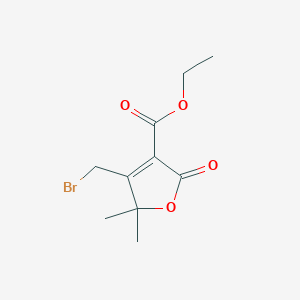
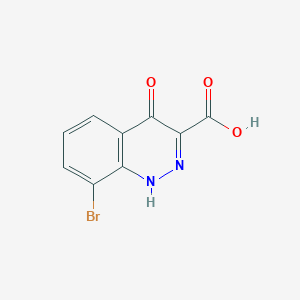
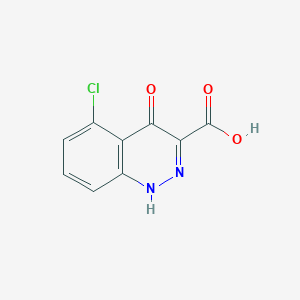
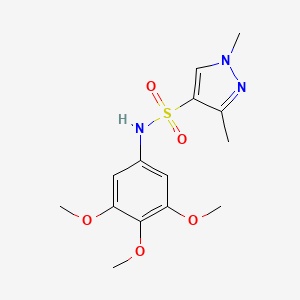
![Cyclopropyl[4-(2-methylpropyl)phenyl]methanamine](/img/structure/B3300540.png)
![2,4-Dichloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B3300548.png)
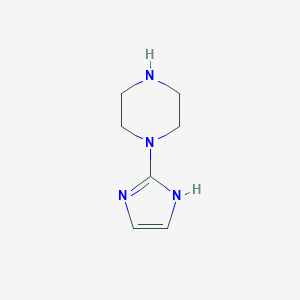
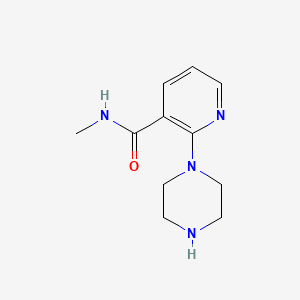
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B3300573.png)
![2-({3-[2-(1H-indol-3-yl)ethyl]-4-oxo-3,4-dihydropteridin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3300579.png)
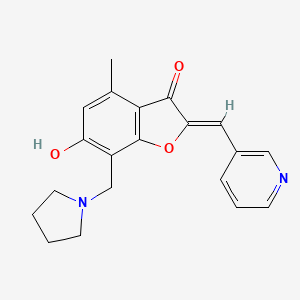
![Benzo[b]thiophene-3-sulfonic acid](/img/structure/B3300614.png)
